Cas no 85288-37-5 (4-(4-bromophenyl)-1,3-oxazolidin-2-one)

4-(4-bromophenyl)-1,3-oxazolidin-2-one 化学的及び物理的性質
名前と識別子
-
- 4-(4-Bromophenyl)-1,3-oxazolidin-2-one
- BS-12574
- CS-0245038
- EN300-298500
- C77587
- 4-(4-BROMOPHENYL)OXAZOLIDIN-2-ONE
- 2-Oxazolidinone, 4-(4-bromophenyl)-
- 85288-37-5
- MFCD20132106
- 2-Oxazolidinone,4-(4-bromophenyl)-
- 4-(4-Bromo-phenyl)oxazolidin-2-one
- AKOS014924344
- Z1266873491
- DB-203480
- 4-(4-bromophenyl)-1,3-oxazolidin-2-one
-
- MDL: MFCD20132106
- インチ: 1S/C9H8BrNO2/c10-7-3-1-6(2-4-7)8-5-13-9(12)11-8/h1-4,8H,5H2,(H,11,12)
- InChIKey: ZMFGCUVSMQUNBH-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(=CC=1)C1COC(N1)=O
計算された属性
- せいみつぶんしりょう: 240.97384g/mol
- どういたいしつりょう: 240.97384g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 202
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.3Ų
- 疎水性パラメータ計算基準値(XlogP): 1.9
4-(4-bromophenyl)-1,3-oxazolidin-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM425293-100mg |
4-(4-bromophenyl)-1,3-oxazolidin-2-one |
85288-37-5 | 95%+ | 100mg |
$*** | 2023-05-29 | |
Key Organics Ltd | BS-12574-100MG |
4-(4-bromophenyl)-1,3-oxazolidin-2-one |
85288-37-5 | >95% | 100mg |
£171.07 | 2023-09-08 | |
Key Organics Ltd | BS-12574-1G |
4-(4-bromophenyl)-1,3-oxazolidin-2-one |
85288-37-5 | >95% | 1g |
£363.00 | 2023-09-08 | |
TRC | B804648-10mg |
4-(4-Bromophenyl)-1,3-oxazolidin-2-one |
85288-37-5 | 10mg |
$ 50.00 | 2022-06-06 | ||
Key Organics Ltd | BS-12574-0.5G |
4-(4-bromophenyl)-1,3-oxazolidin-2-one |
85288-37-5 | >95% | 0.5g |
£300.00 | 2023-09-08 | |
Key Organics Ltd | BS-12574-5G |
4-(4-bromophenyl)-1,3-oxazolidin-2-one |
85288-37-5 | >95% | 5g |
£908.00 | 2023-09-08 | |
Enamine | EN300-298500-0.1g |
4-(4-bromophenyl)-1,3-oxazolidin-2-one |
85288-37-5 | 95.0% | 0.1g |
$169.0 | 2025-02-20 | |
eNovation Chemicals LLC | D409794-10g |
4-(4-Bromo-phenyl)-oxazolidin-2-one |
85288-37-5 | 95% | 10g |
$1860 | 2025-02-28 | |
1PlusChem | 1P00GAHJ-100mg |
4-(4-bromophenyl)-1,3-oxazolidin-2-one |
85288-37-5 | 95% | 100mg |
$159.00 | 2025-02-27 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00797181-250mg |
4-(4-Bromophenyl)oxazolidin-2-one |
85288-37-5 | 95% | 250mg |
¥1600.0 | 2024-04-18 |
4-(4-bromophenyl)-1,3-oxazolidin-2-one 関連文献
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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3. Book reviews
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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7. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
4-(4-bromophenyl)-1,3-oxazolidin-2-oneに関する追加情報
4-(4-Bromophenyl)-1,3-oxazolidin-2-one (CAS 85288-37-5): A Versatile Heterocyclic Compound for Pharmaceutical and Material Science Applications
The 4-(4-bromophenyl)-1,3-oxazolidin-2-one (CAS 85288-37-5) represents an important class of heterocyclic compounds that has gained significant attention in both pharmaceutical research and material science. This brominated oxazolidinone derivative features a unique molecular structure combining an aromatic bromophenyl group with the five-membered oxazolidinone ring, offering diverse reactivity patterns and potential applications.
Recent studies highlight the growing interest in oxazolidinone derivatives as privileged scaffolds in medicinal chemistry. The presence of both the 4-bromophenyl group and the oxazolidin-2-one moiety in this compound makes it particularly valuable for drug discovery programs. Researchers are actively investigating its potential as a building block for antimicrobial agents, given the current global focus on antibiotic resistance and the urgent need for novel antimicrobial scaffolds.
The compound's molecular formula (C9H8BrNO2) and molecular weight (242.07 g/mol) indicate its suitability as an intermediate in organic synthesis. Its oxazolidinone core structure has been recognized as a valuable pharmacophore in numerous biologically active molecules. The bromine atom at the para position of the phenyl ring provides an excellent handle for further functionalization through various cross-coupling reactions, making 4-(4-bromophenyl)-1,3-oxazolidin-2-one a versatile precursor in synthetic chemistry.
In material science applications, this compound has shown promise in the development of advanced polymeric materials. The oxazolidinone ring can participate in polymerization reactions, while the bromophenyl moiety offers opportunities for creating functional materials with specific electronic properties. Recent publications have explored its potential in creating novel liquid crystalline materials and photoactive compounds, addressing the growing demand for specialized materials in optoelectronic applications.
The synthesis of 4-(4-bromophenyl)-1,3-oxazolidin-2-one typically involves the reaction of 4-bromoaniline with ethylene carbonate or similar reagents. This straightforward synthetic route contributes to its popularity as a research chemical. Analytical data including NMR spectra (1H and 13C), mass spectrometry, and elemental analysis confirm the high purity and structural integrity of commercially available samples.
From a safety perspective, proper handling procedures should be followed when working with this compound, including the use of personal protective equipment and adequate ventilation. While not classified as hazardous under standard conditions, appropriate laboratory practices are recommended for all chemical substances. The compound's stability under various conditions makes it suitable for diverse research applications without requiring special storage conditions beyond standard chemical storage protocols.
The pharmaceutical industry has shown particular interest in oxazolidinone derivatives like 4-(4-bromophenyl)-1,3-oxazolidin-2-one due to their structural similarity to known bioactive molecules. Several approved drugs containing the oxazolidinone core demonstrate antibacterial activity, stimulating research into novel derivatives. The bromine substitution pattern in this specific compound offers unique opportunities for structure-activity relationship studies and targeted modifications.
In the context of green chemistry initiatives, researchers are exploring more sustainable synthetic routes to access 4-(4-bromophenyl)-1,3-oxazolidin-2-one and related compounds. Recent advances in catalytic methods and solvent-free reactions have improved the environmental profile of oxazolidinone synthesis, aligning with the pharmaceutical industry's increasing focus on sustainable manufacturing practices.
The global market for specialized heterocyclic compounds like 4-(4-bromophenyl)-1,3-oxazolidin-2-one continues to expand, driven by growing research activities in both academic and industrial settings. Suppliers typically offer this compound in various quantities, from milligram-scale for initial screening to kilogram quantities for process development. Pricing reflects its status as a research chemical with specific applications rather than a bulk commodity.
Analytical characterization of 4-(4-bromophenyl)-1,3-oxazolidin-2-one reveals distinctive spectral features that facilitate its identification and purity assessment. The infrared spectrum shows characteristic carbonyl stretching vibrations of the oxazolidinone ring around 1750 cm-1, while the 1H NMR spectrum displays predictable aromatic proton patterns and distinctive signals from the oxazolidinone protons. These analytical signatures are crucial for quality control in research applications.
Future research directions for this compound may include exploration of its biological activities beyond antimicrobial applications, investigation of its potential in asymmetric synthesis as a chiral auxiliary, and development of novel materials incorporating its unique structural features. The compound's versatility ensures its continued relevance in multiple areas of chemical research and development.
As the scientific community addresses challenges in drug discovery and advanced materials development, 4-(4-bromophenyl)-1,3-oxazolidin-2-one (CAS 85288-37-5) stands out as a valuable tool for researchers. Its balanced combination of reactivity, stability, and functional group diversity makes it particularly useful for both exploratory studies and targeted applications in medicinal chemistry and materials science.
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